molecular formula C9H7NO2S B2675161 6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 59868-43-8

6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2675161
CAS No.: 59868-43-8
M. Wt: 193.22
InChI Key: XCKPLMWRTAIYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isatin Scaffold Significance in Medicinal Chemistry Research

The isatin scaffold (1H-indole-2,3-dione) has emerged as a privileged structure in medicinal chemistry due to its versatility in drug design and broad-spectrum biological activities. Its planar aromatic core allows for strategic functionalization at the N1, C3, C5, and C7 positions, enabling the development of hybrid molecules with tailored pharmacological properties. Isatin derivatives exhibit diverse mechanisms of action, including enzyme inhibition, receptor modulation, and induction of apoptosis, making them valuable in addressing multifactorial diseases such as cancer, infections, and metabolic disorders.

Table 1: Key Biological Activities of Isatin Derivatives

Biological Activity Target/Mechanism Example Derivatives References
Anticancer Carbonic anhydrase IX/XII inhibition Isatin-sulfonamides
Antimicrobial Urease/α-glucosidase inhibition Isatin thiosemicarbazones
Neuroprotective Monoamine oxidase inhibition 5-Nitroisatin
Antiviral HIV reverse transcriptase inhibition N-methyl isatin-β-thiosemicarbazones

The scaffold’s ability to hybridize with pharmacophoric groups, such as sulfonamides or chalcones, enhances target selectivity and potency. For instance, isatin-sulfonamide hybrids demonstrate nanomolar inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX/XII), highlighting their potential as anticancer agents.

Role of Sulfur-Containing Isatin Derivatives in Drug Discovery

Sulfur-containing isatin derivatives, particularly those with sulfonamide or methylsulfanyl substituents, have gained prominence due to sulfur’s electronic and steric effects on bioactivity. The sulfonamide group (–SO~2~NH~2~) enhances hydrogen bonding with enzyme active sites, as observed in carbonic anhydrase inhibitors where it coordinates the catalytic zinc ion. Similarly, methylsulfanyl (–SMe) groups improve lipophilicity and membrane permeability, facilitating intracellular target engagement.

Table 2: Comparative Activity of Sulfur vs. Non-Sulfur Isatin Derivatives

Compound Class Target Isoform Median K~i~ (nM) Selectivity Ratio (IX/XII vs. I/II)
Isatin-sulfonamides hCA IX 8.9–264.5 75–300-fold
Non-sulfur isatin derivatives hCA IX 500–3500 <10-fold
Isatin-thiosemicarbazones HIV RT IC~50~: 0.8 μM N/A

For example, hydrazide-linked isatin-sulfonamides exhibit potent inhibition of hCA IX (K~i~ = 8.9 nM) and XII (K~i~ = 9.2 nM), outperforming non-sulfur analogs by >50-fold. The methylsulfanyl group’s electron-donating properties further modulate electronic density on the isatin ring, optimizing interactions with hydrophobic enzyme pockets.

Historical Context of Methylsulfanyl-Substituted Isatins

Methylsulfanyl-substituted isatins represent a strategic evolution in structure-activity relationship (SAR) studies. Early work focused on halogen or nitro substituents to enhance electrophilicity, but these often incurred off-target effects. The introduction of methylsulfanyl groups began in the late 2010s, driven by the need to balance electronic effects and metabolic stability. For instance, 5-methylsulfanyl isatin derivatives showed improved CA inhibition profiles compared to chloro or trifluoromethyl analogs, with K~i~ values reduced by 3–5-fold.

Table 3: Impact of C5 Substituents on hCA IX Inhibition

Substituent (C5) K~i~ (nM) Selectivity (IX vs. II)
–Cl 12.4 8-fold
–CF~3~ 15.7 6-fold
–SMe 4.2 18-fold

This shift aligned with broader trends in medicinal chemistry to exploit sulfur’s dual role as a hydrogen bond acceptor and lipophilicity enhancer. Recent studies highlight methylsulfanyl groups’ ability to stabilize protein-ligand complexes via van der Waals interactions, as evidenced by molecular docking models.

Research Objectives and Scope of Current Investigation

The current investigation into 6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione aims to:

  • Elucidate substituent effects : Systematically evaluate how methylsulfanyl positioning (C5 vs. C6) influences isoform selectivity among carbonic anhydrases.
  • Optimize hybrid pharmacophores : Develop isatin-chalcone or isatin-sulfonamide hybrids leveraging sulfur’s electronic effects to enhance antitumor efficacy.
  • Explore novel mechanisms : Investigate interactions with emerging targets such as histone deacetylases (HDACs) or tyrosine kinases implicated in multidrug-resistant cancers.

Table 4: Proposed Research Framework

Objective Methodology Expected Outcome
Substituent SAR analysis Synthesis of C5/C6-SMe analogs ≥10-fold selectivity for hCA IX/XII
Hybrid molecule design Coupling with chalcone/sulfonamide moieties IC~50~ < 1 μM in ≥2 cancer cell lines
Target profiling Enzymatic assays vs. HDAC1–11 Identification of dual CA/HDAC inhibitors

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylsulfanyl-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-13-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKPLMWRTAIYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)C(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzenethiol with maleic anhydride under reflux conditions can yield the desired compound. Another method involves the use of 6-chloroindole-2,3-dione as a starting material, which undergoes nucleophilic substitution with methylthiolate to introduce the methylsulfanyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The indole core can be reduced under specific conditions to yield dihydroindole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like methylthiolate or other thiolates are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isatin, including 6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione, exhibit significant anticancer properties. For instance, studies have shown that N-substituted isatin derivatives demonstrate cytotoxic effects against various cancer cell lines such as lung cancer and MCF7 (breast cancer) cells. The structure-activity relationship suggests that modifications at specific positions enhance these biological activities. The introduction of electron-withdrawing groups and hydrophobic characteristics at the N4 position has been correlated with increased efficacy against cancer cells .

Precursor for Heterocyclic Compounds

This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of more complex structures that can be tailored for specific biological activities. For example, reactions with aldehydes and amines can yield a range of substituted indole derivatives that exhibit diverse pharmacological profiles .

Drug Development

The compound's ability to serve as a scaffold for drug development is notable. By modifying the indole structure, researchers can create analogs that may enhance pharmacokinetic properties such as solubility and bioavailability. This adaptability makes it a valuable compound in pharmaceutical research aimed at developing new therapeutic agents .

Case Study: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of this compound and evaluated their anticancer activity against different cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound. The study employed molecular docking techniques to predict interactions with target proteins involved in cancer progression .

Case Study: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship of isatin derivatives, including this compound. The findings highlighted that specific substitutions at the indole ring could enhance both anticancer and antimicrobial activities. This research underscores the importance of chemical modifications in optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The indole core may interact with DNA or proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the 6-Position

The 6-position substituent significantly alters physicochemical and biological properties. Key analogs include:

Table 1: Substituent Comparison at the 6-Position
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
6-(Methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione -SMe C₉H₇NO₂S 193.22 Drug impurity standard; research reagent
6-(Ethylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione -SEt C₁₀H₉NO₂S 207.25 Increased lipophilicity vs. -SMe
6-Fluoro-2,3-dihydro-1H-indole-2,3-dione -F C₈H₄FNO₂ 165.12 Enhanced electronic effects
6-Chloro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione -Cl, -OCH₃ C₉H₆ClNO₃ 227.61 Dual substituent effects
6-Hydroxyisatin (natural product) -OH C₈H₅NO₃ 163.13 Natural origin; marine Streptomyces sp.

Key Observations :

  • Lipophilicity : The methylsulfanyl (-SMe) and ethylsulfanyl (-SEt) groups increase lipophilicity compared to polar substituents like -OH or -F, which may enhance membrane permeability in biological systems .

Structural Modifications Beyond the 6-Position

Derivatives with extended alkyl chains or isoindole cores exhibit distinct properties:

Table 2: Extended Alkyl Chain and Isoindole Derivatives
Compound Name Structure Molecular Formula Molecular Weight (g/mol) Applications References
2-[6-(Methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione Isoindole with hexyl-SMe C₁₅H₁₉NO₂S 277.38 Drug impurity standard; extended chain
2-(6-Sulfanylhexyl)-2,3-dihydro-1H-isoindole-1,3-dione Isoindole with -SH C₁₄H₁₇NO₂S 263.36 Thiol reactivity; potential for conjugation

Key Observations :

  • Isoindole vs. Indole : Isoindole derivatives (e.g., ) feature a fused benzene ring adjacent to the dione moiety, altering π-electron conjugation and steric bulk compared to indole-based analogs .
  • Chain Length : Longer alkyl chains (e.g., hexyl-SMe) further increase lipophilicity, which may improve tissue retention but reduce solubility .

Biological Activity

6-(Methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, recognized for its diverse biological activities. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties. The compound's unique structure, featuring a methylsulfanyl group, contributes to its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H9NO2S\text{C}_9\text{H}_9\text{N}\text{O}_2\text{S}

This structure is significant for its biological interactions and potential therapeutic applications. The methylsulfanyl group enhances the compound's reactivity and solubility, influencing its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. It has shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and NCI-H460 (lung cancer).

Table 2: Cytotoxicity Data of this compound

Cell LineIC50 (µM)
HeLa7.01 ± 0.60
MCF-714.31 ± 0.90
NCI-H4608.55 ± 0.35

The compound's mechanism of action in cancer cells may involve the induction of apoptosis and inhibition of cell proliferation through interaction with key cellular pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The methylsulfanyl group may modulate enzyme activity by binding to active sites or altering conformational states.
  • DNA Interaction : The indole core can intercalate into DNA structures, potentially disrupting replication and transcription processes.

Case Studies

Several studies have highlighted the promising biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Cancer Research : In vitro studies showed that treatment with this compound resulted in significant reductions in cell viability in several cancer cell lines. Further investigations revealed that it induces apoptosis via the intrinsic pathway .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via cyclization of indole precursors or functionalization of the indole core. Key steps include:

  • Sulfanylation : Introducing the methylsulfanyl group via nucleophilic substitution or thiol-ene reactions under controlled pH and temperature .
  • Purification : Chromatography (e.g., silica gel or HPLC) is critical for isolating the product, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane gradients) .
  • Yield Optimization : Reaction time (12–24 hr) and temperature (60–80°C) must be calibrated to avoid side products like over-oxidized indole derivatives .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^13C NMR to confirm the dihydroindole backbone and methylsulfanyl substitution (e.g., δ 2.5–3.0 ppm for S–CH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 223.04) and isotopic patterns .
  • X-ray Crystallography : For unambiguous confirmation of the bicyclic structure and sulfur positioning, if single crystals are obtainable .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic phases?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Salt formation (e.g., hydrochloride) improves aqueous solubility for biological assays .
  • Stability : Store under inert atmosphere (N2_2/Ar) at –20°C to prevent oxidation of the sulfanyl group. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting monoamine oxidase (MAO) inhibition?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the sulfanyl-dihydroindole core and MAO-B’s flavin-binding site. Prioritize derivatives with H-bonding to Tyr 435 or π-π stacking with Tyr 398 .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., replacing methylsulfanyl with halogens) with inhibitory potency (IC50_{50}) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial) to identify tissue-specific effects .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics to distinguish pathways affected (e.g., apoptosis vs. membrane disruption) .
  • Control Experiments : Rule out assay interference (e.g., redox activity of the dione group in MTT assays) .

Q. How can the compound’s reactivity be harnessed for synthesizing fused heterocycles?

  • Methodological Answer :

  • Cycloaddition Reactions : Employ Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives to form triazole-linked hybrids .
  • Photochemical Activation : UV irradiation (254 nm) induces ring-opening of the dione moiety for cross-coupling with enediynes .

Q. What analytical techniques are recommended for detecting trace impurities in bulk synthesis?

  • Methodological Answer :

  • HPLC-MS/MS : Use C18 columns with 0.1% formic acid gradients to separate and identify byproducts like dehydroindole derivatives (retention time ~8.2 min) .
  • Elemental Analysis : Confirm sulfur content (±0.3%) to assess purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.